
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound with the molecular formula C23H20N2O2 and a molecular weight of 356.43 g/mol This compound is notable for its unique structure, which combines a fluorenyl group with a tetrahydroquinoxaline moiety
準備方法
The synthesis of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be synthesized by reacting fluorenylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form fluorenylmethyl chloride.
Coupling with Tetrahydroquinoxaline: The fluorenylmethyl chloride is then reacted with 1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid in the presence of a base, such as triethylamine, to form the desired ester linkage.
化学反応の分析
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux conditions, and the use of catalysts or bases as needed.
科学的研究の応用
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety could interact with polar or charged regions of the target molecule .
類似化合物との比較
Similar compounds to (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate include:
(9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: This compound has a similar fluorenylmethyl group but differs in the heterocyclic component, which is a piperidine rather than a tetrahydroquinoxaline.
9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: This compound also features a fluorenylmethyl group but is linked to a different carbamate structure.
The uniqueness of this compound lies in its specific combination of the fluorenyl and tetrahydroquinoxaline moieties, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-14-13-24-21-11-5-6-12-22(21)25)27-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,24H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNBLSLIYIFDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)

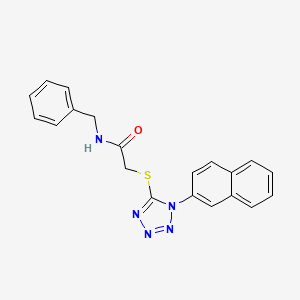
![tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)

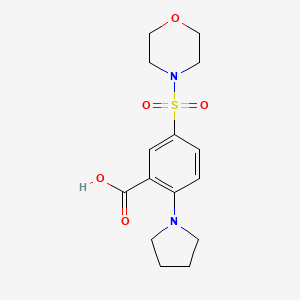
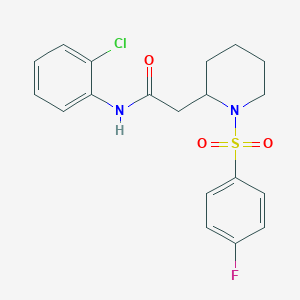
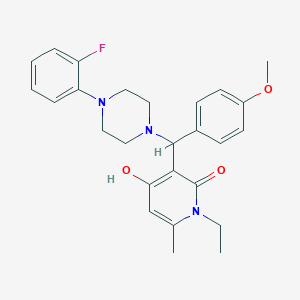
![N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2761978.png)


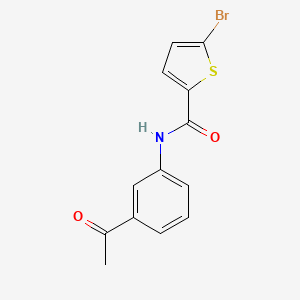
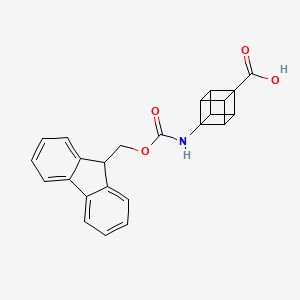
![Tert-butyl 6-[(prop-2-enoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2761987.png)
